molecular formula C12H14O2 B011385 4-cyclopentylBenzoic acid CAS No. 19936-22-2

4-cyclopentylBenzoic acid

Cat. No.: B011385
CAS No.: 19936-22-2
M. Wt: 190.24 g/mol
InChI Key: URANGAMHASGWGX-UHFFFAOYSA-N
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Description

4-CyclopentylBenzoic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, where a cyclopentyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-CyclopentylBenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method includes the oxidation of 4-cyclopentylbenzyl alcohol using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes. The starting material, 4-cyclopentylbenzyl alcohol, is subjected to controlled oxidation conditions to yield the desired carboxylic acid. This process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-CyclopentylBenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: It can be reduced to form 4-cyclopentylbenzyl alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of 4-cyclopentylbenzyl alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-CyclopentylBenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CyclopentylBenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopentyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Benzoic acid: The parent compound, lacking the cyclopentyl group.

    4-MethylBenzoic acid: Similar structure with a methyl group instead of a cyclopentyl group.

    4-PhenylBenzoic acid: Contains a phenyl group in place of the cyclopentyl group.

Uniqueness: 4-CyclopentylBenzoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyclopentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URANGAMHASGWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556810
Record name 4-Cyclopentylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19936-22-2
Record name 4-Cyclopentylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-cyclopent-1-enyl-benzoic acid (2.6 g, 13.8 mmol) in EtOH (20 mL) is hydrogenated with 10% Pd/C (0.25 g) at 20 psi H2 for 2 h. It is filtered through Celite® and concentrated to give 2.46 g (95%) of the title compound. LC/MS (m/z): calcd for C12H14O2 (M−H)−: 189.2; found: 189.2.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-cyclopentylbenzoate (350 mg, 1.42 mmol) in dichloromethane (10 mL) was added 2,2,2-trifluoroacetic acid (2 mL). After stirring at room temperature for 0.5 hour, the mixture was concentrated to give 4-cyclopentylbenzoic acid (200 mg, 74%) as a white solid. LRMS (M+H+) m/z: calcd 190.10. found 190. 1H NMR (300 MHz, CD3OD): δ 12.78 (br, 1H), 7.86 (d, J=8.1 Hz, 2H), 7.37 (d, J=8.1 Hz, 2H), 3.10-3.01 (m, 1H), 2.05-2.01 (m, 2H), 1.78-1.65 (m, 6H).
Name
tert-butyl 4-cyclopentylbenzoate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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